molecular formula C36H50N2O8 B1238958 Mycotrienin II CAS No. 11050-90-1

Mycotrienin II

Cat. No.: B1238958
CAS No.: 11050-90-1
M. Wt: 638.8 g/mol
InChI Key: VVJDHJZQBGWPEQ-NXBJUTJHSA-N
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Preparation Methods

Mycotrienin II is typically isolated from the culture broth of Streptomyces sp. The compound can be synthesized from mycotrienin I through specific chemical reactions. One method involves treating mycotrienin I with sodium dithionite in water and ethyl acetate, yielding this compound . The industrial production of this compound involves fermentation processes using Streptomyces sp. cultures, followed by extraction and purification steps .

Chemical Reactions Analysis

Mycotrienin II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium dithionite for reduction and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, treating this compound with oxidizing agents can yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Mycotrienin II is part of the triene-ansamycin group of compounds, which includes mycotrienin I, trienomycin A, trierixin, quinotrierixin, and quinotrierixin HQ . These compounds share similar biological activities, such as inhibition of protein synthesis and anti-inflammatory properties. this compound is unique in its stronger inhibition of intercellular adhesion molecule-1 expression induced by tumor necrosis factor-alpha compared to interleukin-1 alpha . This makes this compound particularly valuable for studying the differential effects of pro-inflammatory cytokines on gene expression.

Properties

CAS No.

11050-90-1

Molecular Formula

C36H50N2O8

Molecular Weight

638.8 g/mol

IUPAC Name

[(5R,6E,8E,10E,13S,14S,15R,16E)-15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate

InChI

InChI=1S/C36H50N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,39,41-42H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1

InChI Key

VVJDHJZQBGWPEQ-NXBJUTJHSA-N

SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Isomeric SMILES

C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=CC(=C2O)CC/C=C(/[C@@H]1O)\C)O)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3

Canonical SMILES

CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2O)CCC=C(C1O)C)O)OC)OC(=O)C(C)NC(=O)C3CCCCC3

Key on ui other cas no.

82189-04-6

Synonyms

mycotrienin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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